4-Chlorophenylurea
CAS No.: 140-38-5
Cat. No.: VC0516171
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140-38-5 |
|---|---|
| Molecular Formula | C7H7ClN2O |
| Molecular Weight | 170.59 g/mol |
| IUPAC Name | (4-chlorophenyl)urea |
| Standard InChI | InChI=1S/C7H7ClN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) |
| Standard InChI Key | RECCURWJDVZHIH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)N)Cl |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)N)Cl |
| Appearance | Solid powder |
Introduction
Chemical Structure and Nomenclature
4-Chlorophenylurea, systematically named 1-(4-chlorophenyl)urea, features a urea core (-NH-CO-NH-) bonded to a 4-chlorophenyl group. The IUPAC name reflects its substitution pattern: the chlorine atom occupies the para position on the phenyl ring. Key structural identifiers include:
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | C₇H₇ClN₂O | |
| InChI Key | RECCURWJDVZHIH-UHFFFAOYSA-N | |
| Canonical SMILES | NC(=O)NC1=CC=C(C=C1)Cl | |
| X-ray Crystallography | Monoclinic, space group C2/c |
The crystal structure reveals a planar urea moiety with intermolecular hydrogen bonding between the NH groups and carbonyl oxygen, stabilizing the lattice .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 4-chlorophenylurea typically proceeds via two primary routes:
-
Isocyanate Route:
Reaction of 4-chloroaniline with phosgene or triphosgene generates 4-chlorophenyl isocyanate, which subsequently reacts with ammonia or amines . -
Stepwise Condensation:
Direct coupling of 4-chloroaniline with urea or its derivatives under acidic or basic conditions .
Optimized Conditions:
-
Solvent: Dichloromethane or toluene
-
Temperature: 0–5°C (controlled exotherm)
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. Catalysts such as triethylamine improve reaction efficiency, achieving >90% purity .
Physicochemical Properties
Physical Properties
| Property | Value | Source Citation |
|---|---|---|
| Melting Point | 204–205°C | |
| Density | 1.402 g/cm³ | |
| Boiling Point | 271.7°C (predicted) | |
| Solubility | Slight in DMSO, Methanol | |
| LogP (Octanol-Water) | 1.80 |
Chemical Reactivity
4-Chlorophenylurea undergoes characteristic urea reactions:
-
Hydrolysis: Acidic or alkaline conditions cleave the urea bond, yielding 4-chloroaniline and ammonia :
Hydrolysis rates vary with pH, with faster degradation in 1M HCl (2 hours at 80°C) .
-
Oxidation: The methoxybenzyl group (in derivatives) oxidizes to hydroxyl under strong oxidizing agents.
Biological Activity and Applications
Antimicrobial Properties
4-Chlorophenylurea derivatives exhibit broad-spectrum antimicrobial activity. For example:
| Organism | MIC (μg/mL) | Source Citation |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 |
Mechanistic studies suggest membrane disruption via interaction with phospholipid bilayers.
The chlorophenyl moiety enhances electron-withdrawing effects, stabilizing interactions with kinase active sites (e.g., GSK-3β) .
Agricultural Uses
Environmental Fate and Degradation
Hydrolytic Stability
Hydrolysis kinetics depend on pH and temperature:
| Condition | Half-life (h) | Major Products | Source Citation |
|---|---|---|---|
| 1M HCl, 80°C | 1.2 | 4-Chloroaniline | |
| 1M NaOH, 60°C | 3.5 | 4-Methoxybenzylamine |
Photodegradation
UV irradiation (λ > 290 nm) in aqueous media generates nitric oxide (NO) and urea derivatives via radical intermediates .
Analytical Methods
Chromatography
Spectroscopy
| Parameter | Data | Source Citation |
|---|---|---|
| LD₅₀ (Oral, Rat) | >2000 mg/kg | |
| Carcinogenicity | Not listed (IARC, NTP, OSHA) | |
| Environmental Toxicity | EC₅₀ (Daphnia magna) = 12 mg/L |
Regulatory bodies classify 4-chlorophenylurea as non-hazardous under standard handling conditions, though prolonged exposure requires precaution .
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